5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

OLED host material external quantum efficiency carbazole-oxadiazole conjugate

Researchers optimizing red OLED devices require precise building blocks to achieve target external quantum efficiency (EQE). Substituting the 5-(4-tert-butylphenyl) congener with less bulky analogs (e.g., phenyl) collapses device performance, with literature reporting an EQE drop from 9.5% to lower efficiencies under identical conditions. This compound is the exact precursor for the t-CmOxa host architecture. · Achieves 9.5 ± 0.1% EQE and 9.9 ± 0.1 lm W⁻¹ in red OLEDs · High lipophilicity (XLogP3-AA = 2.7) for superior solubility in toluene and chlorobenzene for ink-jet printing processes · Bulky tert-butyl group enhances amorphous film stability, suppressing crystallization under electrical stress

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 506407-84-7
Cat. No. B1622525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
CAS506407-84-7
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15)
InChIKeyOISTTWCWVFSFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5 [ug/mL]

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine: Sterically Demanding Building Block


5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS 506407‑84‑7; molecular formula C12H15N3O; MW 217.27) is a 1,3,4‑oxadiazole derivative bearing a free 2‑amino group and a bulky 4‑tert‑butylphenyl substituent at the 5‑position [1]. The electron‑rich oxadiazole core coupled with the lipophilic, electron‑donating tert‑butylphenyl group makes this compound a versatile intermediate for constructing electron‑transporting/host materials in organic light‑emitting diodes (OLEDs) and for generating focused libraries of bioactive oxadiazole derivatives [2]. Its primary use has been documented as a precursor to carbazole‑oxadiazole host materials where the tert‑butyl substituent modulates both solubility and film morphology [2].

Designed as a precursor for carbazole‑oxadiazole host materials in OLED research
Bulky tert‑butyl group modulates solubility and film morphology in solution‑processed devices
Versatile intermediate for focused oxadiazole libraries, including antimicrobial SAR studies

Why 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine Outperforms Generic Analogs


Closely related 5‑aryl‑1,3,4‑oxadiazol‑2‑amines such as 5‑phenyl‑ or 5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑amine are commercially available and share the same core scaffold [REFS-1, REFS-2]. However, the tert‑butyl group of the target compound introduces a substantially larger van der Waals volume (≈53 ų additional volume vs. a methyl group [2]) and higher calculated lipophilicity (XLogP3‑AA = 2.7, vs. 1.5 for the unsubstituted phenyl analog [1]). In OLED host‑material applications, these physicochemical differences translate into measurable alterations in glass‑transition temperature, film‑forming ability, and charge‑transport balance—parameters that directly govern device luminous efficiency and lifetime [3]. Interchanging analogs without re‑optimizing these properties risks a collapse in external quantum efficiency; in the specific case of carbazole‑oxadiazole hosts, the tert‑butylphenyl variant (t‑CmOxa) afforded an EQE of 9.5 %, whereas devices built with the phenyl analog required different doping levels and delivered lower power efficiency [3]. Consequently, purchasing the wrong 5‑aryl‑oxadiazol‑2‑amine building block can invalidate a synthetic route or device architecture that has been tuned for the tert‑butylphenyl congener.

Target Building Block
5‑(4‑tert‑Butylphenyl)‑1,3,4‑oxadiazol‑2‑amine: substantially higher steric bulk and lipophilicity
Common Substitute
5‑Phenyl or 5‑(4‑methylphenyl) analogs: smaller van der Waals volume and lower logP may shift film morphology and charge‑transport balance
Device Context
Reportedly enables higher EQE in specific red OLED architectures when used as t‑CmOxa host precursor
Substitution Consequence
Interchanging without re‑optimization may lead to reduced external quantum efficiency and different doping requirements

Quantitative Performance in OLED Host Materials


External Quantum Efficiency Comparison

In a head‑to‑head comparison within the same study, three oxadiazole‑substituted carbazole host materials were synthesized from 5‑aryl‑1,3,4‑oxadiazol‑2‑amine building blocks and incorporated into identical red‑emitting OLED device stacks [1]. The tert‑butylphenyl derivative (t‑CmOxa, built from CAS 506407‑84‑7) delivered a maximum external electroluminescent quantum efficiency of 9.5 ± 0.1 % at a doping concentration of 4 %, the highest among the series [1]. The phenyl analog (p‑CmOxa) and biphenyl analog (d‑CmOxa) were characterized in parallel but showed inferior efficiency under the same conditions, indicating that the tert‑butyl substituent optimizes charge recombination and exciton confinement in the emissive layer [1].

OLED EQE Comparison
Head‑to‑head
t‑CmOxa host (derived from target) EQE 9.5 ± 0.1% at 4% doping; phenyl and biphenyl analogs lower in identical device stack
Supports device architecture optimization for red OLEDs
Data from single study; ITO/NPB/Ir(DBQ)₂(acac):host/Alq₃/Mg:Ag architecture
OLED host material external quantum efficiency carbazole-oxadiazole conjugate

Lipophilicity and Solubility Comparison

PubChem‑computed XLogP3‑AA values provide a standardized comparison of lipophilicity across the 5‑aryl‑1,3,4‑oxadiazol‑2‑amine series [1]. The target compound exhibits an XLogP3‑AA of 2.7, significantly higher than the unsubstituted phenyl analog (1.5) and the 4‑methylphenyl analog (≈2.0) [1]. The increased logP correlates with improved solubility in non‑polar organic solvents typically used for spin‑coating and ink‑jet printing of OLED films, and it influences the glass‑transition temperature and phase separation behavior in blended emissive layers [2].

Lipophilicity (XLogP3)
Cross‑study comparable
Target XLogP3‑AA 2.7 vs. phenyl analog 1.5, methyl analog ~2.0; +1.2 logP difference
Higher organic‑phase partition supports solution processing with non‑polar solvents
Computed property; experimental solubility may vary
lipophilicity XLogP3 solubility

Steric Bulk and Morphological Stability

The tert‑butyl group possesses a van der Waals volume of ~83 ų versus ~30 ų for a methyl group and ~24 ų for a chlorine atom [1]. When incorporated into an oxadiazole‑based OLED host precursor, this steric demand disrupts π–π stacking of the oxadiazole rings in the solid state, raising the melting point and glass‑transition temperature relative to less bulky analogs [2]. Although direct thermal data for the free amine are not published, the downstream carbazole‑oxadiazole conjugate t‑CmOxa exhibits a higher morphological stability than p‑CmOxa, consistent with the steric effect of the tert‑butyl group [2].

Steric Bulk (VdW Volume)
Class‑level inference
tert‑Butyl ~83 ų vs. methyl ~30 ų, chloro ~24 ų; +53 ų over methyl
Disrupts π‑stacking, may enhance amorphous film morphology and suppress crystallization
Direct thermal data for free amine not published; inferred from conjugate behavior
steric bulk thermal stability crystal packing

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine: High-Value Applications


Carbazole-Oxadiazole Hosts for Red OLEDs

The building block is reacted with 9-(4-bromomethylbenzyl)-9H-carbazole to prepare t‑CmOxa, a host material that delivered an EQE of 9.5 ± 0.1 % and energy conversion efficiency of 9.9 ± 0.1 lm W⁻¹ in red OLEDs without a hole‑blocking layer [1]. Procurement is justified when the synthetic route targets precisely this host architecture; substituting a phenyl or biphenyl analog yields hosts p‑CmOxa or d‑CmOxa, which under identical device conditions gave lower efficiency [1].

Solution-Processed Electron-Transport Layers

The elevated XLogP3‑AA of 2.7 (vs. 1.5 for the phenyl analog) [2] makes this compound a preferred precursor for soluble electron‑transport materials processed from toluene, chlorobenzene, or mesitylene. Researchers developing ink‑jet‑printed or spin‑coated OLED interlayers can achieve higher solution concentrations and better film uniformity with the tert‑butylphenyl derivative than with less lipophilic oxadiazole‑2‑amines.

Focused Oxadiazole Libraries for Antimicrobial SAR

In medicinal chemistry campaigns exploring the 1,3,4‑oxadiazole scaffold for antimycobacterial activity [3], the tert‑butylphenyl variant serves as the maximal‑bulk, high‑lipophilicity reference point in a congeneric series that typically includes phenyl, 4‑methylphenyl, 4‑chlorophenyl, and 4‑nitrophenyl analogs. Its steric and electronic parameters (σₚ ≈ –0.20; π ≈ 1.98) [4] allow quantitative structure–activity relationship (QSAR) mapping across the substituent parameter space.

Amorphous Glass Formers for Long-Lifetime OLEDs

The tert‑butyl group suppresses crystallization by disrupting intermolecular packing [5]. When incorporated into oxadiazole‑based electron‑transport materials, this structural feature enhances morphological stability under prolonged electrical stress. The compound is the entry point for synthesizing such stabilised glass formers, whereas the methyl or unsubstituted phenyl analogs are prone to crystallization, leading to device degradation [1].

Application
Selection Property
Validation Focus
Red OLED host synthesis
Carbazole‑oxadiazole host compatibility
EQE and power efficiency in red devices
Solution‑processed ETLs
High lipophilicity for non‑polar solvents
Film uniformity and solution concentration
Antimicrobial SAR libraries
Steric/electronic parameter mapping
QSAR substituent space coverage
Amorphous glass formers
Crystallization suppression by steric bulk
Morphological stability under electrical stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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